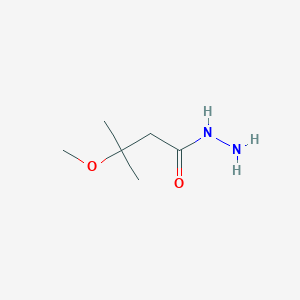
3-Methoxy-3-methylbutanehydrazide
Vue d'ensemble
Description
3-Methoxy-3-methylbutanehydrazide is a chemical compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . It is used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is1S/C6H14N2O2/c1-6(2,10-3)4-5(9)8-7/h4,7H2,1-3H3,(H,8,9) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 146.19 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .Applications De Recherche Scientifique
Kinetics and Reaction Products
One study focused on the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a compound used as a solvent in paints, inks, fragrances, and as a raw material for industrial detergents. The study measured the reaction rate constant and identified reaction products including acetone, methyl acetate, glycolaldehyde, and 3-methoxy-3-methylbutanal, discussing potential reaction mechanisms (Aschmann, Arey, & Atkinson, 2011).
Biosynthesis in Grape Berries
Research on methoxypyrazines, which are compounds responsible for herbaceous/vegetal attributes in wines, explored the effect of light exposure and crop level on their concentrations in Cabernet Sauvignon fruit. The study aimed to understand the influence of these variables on the precursor and the expression of a methyltransferase gene responsible for methoxypyrazine biosynthesis (Dunlevy et al., 2013).
Antiproliferative Activity of Indenopyrazoles
Another study synthesized a series of indenopyrazoles, identifying compounds with promising antiproliferative activity toward human cancer cells. The research suggested that specific substitutions on the indenopyrazole framework were essential for cell growth inhibition and classified one compound as a tubulin inhibitor based on profiling analyses (Minegishi et al., 2015).
Bio-based Solvent Alternatives
Investigations into sustainable alternatives to chlorinated solvents identified 3-methoxybutan-2-one as a renewable oxygenated solvent with the potential to substitute carcinogenic halogenated solvents in some applications. The study highlighted the solvent's low peroxide forming potential and negative Ames mutagenicity test, demonstrating its use in organic synthesis (Jin et al., 2021).
Discovery in Cold Dark Clouds
The discovery of the methoxy radical (CH3O) in the cold and dense core B1-b was reported, based on several lines observed at 3 and 2 mm wavelengths with the IRAM 30 m radio telescope. This finding suggests that methoxy and related compounds play a role in the chemistry of interstellar space, potentially formed on the surface of dust grains and ejected into the gas phase through non-thermal desorption processes (Cernicharo et al., 2012).
Mécanisme D'action
Target of Action
- The primary targets of 3-Methoxy-3-methylbutanehydrazide are cellular receptors. Receptors can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets . For drugs to exert their effects, they must bind to these receptors with sufficient affinity. Once bound, the drug’s intrinsic activity activates the receptor, leading to downstream signaling.
Mode of Action
- this compound’s mechanism of action involves the cannabinoid system. It interacts with cannabinoid receptors (CB1 and CB2) located in the central and peripheral nervous system, bones, heart, liver, lungs, vascular endothelium, and reproductive system . Activation of CB1 and CB2 receptors modulates various physiological processes, including pain perception, inflammation, and immune responses.
Analyse Biochimique
Biochemical Properties
3-Methoxy-3-methylbutanehydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, facilitating the breakdown and oxidation of specific substrates. The nature of these interactions involves the formation of transient complexes, which enhance the catalytic efficiency of the enzymes involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to protect against oxidative stress by inhibiting caspase-3 and cathepsin D, thereby preventing apoptosis . Additionally, it affects the expression of genes involved in antioxidant defense mechanisms, enhancing the cell’s ability to combat oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as caspase-3, by binding to their active sites and preventing substrate access . This inhibition leads to a decrease in apoptotic activity, promoting cell survival. Furthermore, this compound can activate transcription factors that upregulate genes involved in cellular defense mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound maintains its protective effects on cells for extended periods, although its efficacy may diminish slightly over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits protective effects on cellular function without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, and toxicity increases with further dosage escalation.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites . These metabolites can further participate in metabolic flux, influencing the levels of other metabolites within the cell. The compound’s metabolism is crucial for its detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The compound’s distribution is influenced by its affinity for different cellular compartments and its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and protecting against oxidative stress.
Propriétés
IUPAC Name |
3-methoxy-3-methylbutanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,10-3)4-5(9)8-7/h4,7H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGYSRNPYRYLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



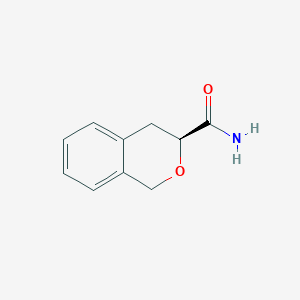
![Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate](/img/structure/B1412329.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine](/img/structure/B1412331.png)
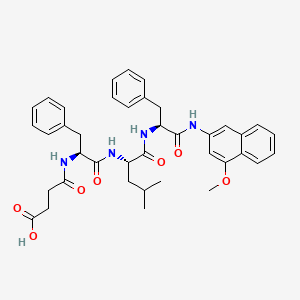
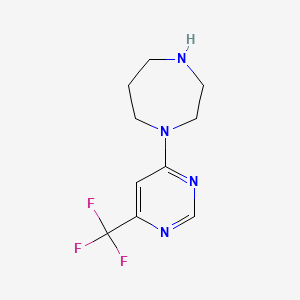
![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol](/img/structure/B1412335.png)
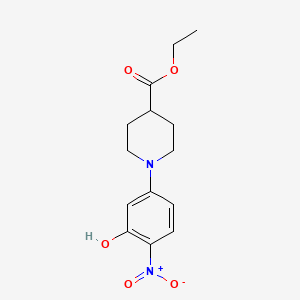

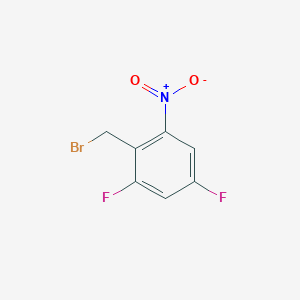
![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride](/img/structure/B1412341.png)

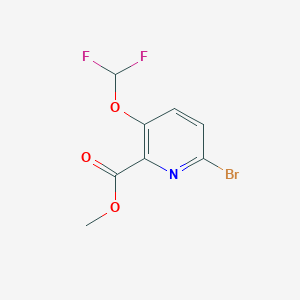
![(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412348.png)
![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide](/img/structure/B1412349.png)